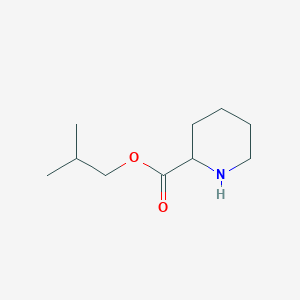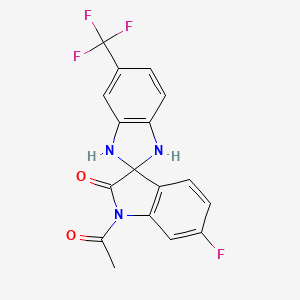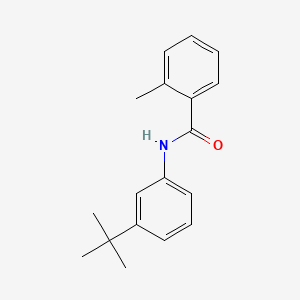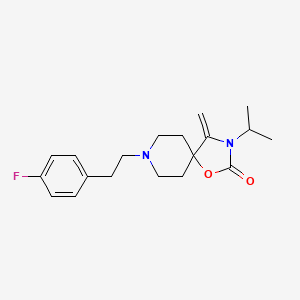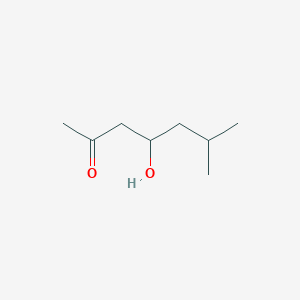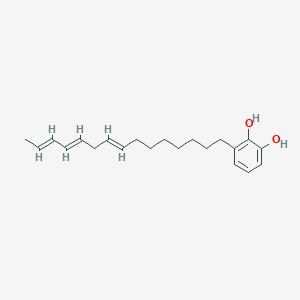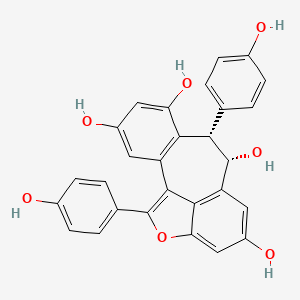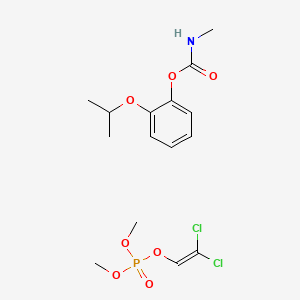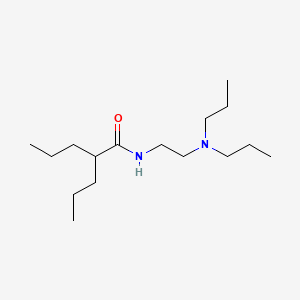
N-(2-(Dipropylamino)ethyl)-2-propylvaleramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Dipropilamino)etil)-2-propilvaleramida es un compuesto químico conocido por sus diversas aplicaciones en investigación científica e industria. Este compuesto se caracteriza por su estructura única, que incluye un grupo dipropilamino unido a una cadena etil, que a su vez está conectado a una parte de propilvaleramida. Sus propiedades químicas lo convierten en un tema de estudio valioso en diversos campos, como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-(Dipropilamino)etil)-2-propilvaleramida generalmente implica la reacción del ácido 2-propilvalérico con 2-(dipropilamino)etilamina. La reacción se lleva a cabo en condiciones controladas, a menudo utilizando un agente deshidratante como N,N'-diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. La mezcla de reacción se agita generalmente a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de N-(2-(Dipropilamino)etil)-2-propilvaleramida puede implicar síntesis a gran escala utilizando reactores automatizados. El proceso se optimiza para un alto rendimiento y pureza, incorporando a menudo pasos de purificación como la recristalización o la cromatografía para eliminar cualquier impureza. El uso de técnicas analíticas avanzadas asegura la consistencia y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-(Dipropilamino)etil)-2-propilvaleramida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4) para convertir el grupo amida en una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo dipropilamino puede ser reemplazado por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en un medio ácido.
Reducción: Hidruro de aluminio y litio (LiAlH4) en éter anhidro.
Sustitución: Haluros de alquilo u otros electrófilos en presencia de una base.
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Aminas.
Sustitución: Diversas amidas o aminas sustituidas, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(2-(Dipropilamino)etil)-2-propilvaleramida tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles efectos en los procesos celulares y sus interacciones con las macromoléculas biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermediario en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-(Dipropilamino)etil)-2-propilvaleramida implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto modula la actividad de ciertas enzimas y receptores, lo que lleva a cambios en la señalización celular y los procesos metabólicos. Por ejemplo, puede inhibir la actividad de las enzimas implicadas en la inflamación, ejerciendo así efectos antiinflamatorios . Además, sus propiedades neuroprotectoras se atribuyen a su capacidad para reducir el estrés oxidativo y prevenir el daño neuronal.
Comparación Con Compuestos Similares
N-(2-(Dipropilamino)etil)-2-propilvaleramida se puede comparar con otros compuestos similares, como:
N-(2-(Dietilamino)etil)-2-propilvaleramida: Estructura similar pero con dietilamino en lugar del grupo dipropilamino.
N-(2-(Dipropilamino)etil)-2-metilvaleramida: Estructura similar pero con un grupo metilo en lugar de un grupo propilo en la parte de valeramida.
Singularidad
La singularidad de N-(2-(Dipropilamino)etil)-2-propilvaleramida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo dipropilamino, en particular, contribuye a su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Conclusión
N-(2-(Dipropilamino)etil)-2-propilvaleramida es un compuesto versátil con un potencial significativo en la investigación científica y las aplicaciones industriales. Su estructura y propiedades únicas lo convierten en un tema de interés en campos que van desde la química hasta la medicina. Comprender sus métodos de preparación, reacciones químicas y mecanismo de acción puede allanar el camino para nuevos descubrimientos e innovaciones.
Propiedades
Número CAS |
102584-87-2 |
|---|---|
Fórmula molecular |
C16H34N2O |
Peso molecular |
270.45 g/mol |
Nombre IUPAC |
N-[2-(dipropylamino)ethyl]-2-propylpentanamide |
InChI |
InChI=1S/C16H34N2O/c1-5-9-15(10-6-2)16(19)17-11-14-18(12-7-3)13-8-4/h15H,5-14H2,1-4H3,(H,17,19) |
Clave InChI |
JKXKSLIHZBKVNA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)NCCN(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


